(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one
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Overview
Description
(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and nitrophenyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with specific catalysts and solvents can enhance the production process. Parameters such as reaction temperature, oxygen flow rate, and catalyst loading are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase, affecting bacterial transcription and replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and nitrophenyl-containing molecules. Examples are:
- 5-(4-methoxyphenyl)-2-furancarboxaldehyde
- 3-nitro-2-furancarboxaldehyde
- 5-(3-nitrophenyl)-2-furancarboxylic acid
Uniqueness
What sets (3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6/c1-27-18-7-5-14(6-8-18)21-13-16(22(24)29-21)12-19-9-10-20(28-19)15-3-2-4-17(11-15)23(25)26/h2-13H,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKQLZUQVMYYDU-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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